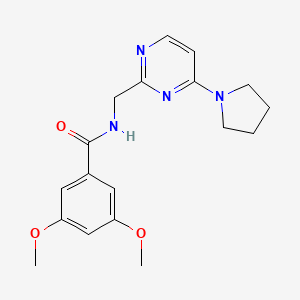

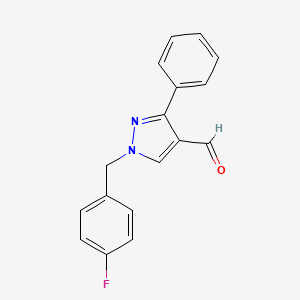

![molecular formula C20H23N5O2 B2397379 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1705213-97-3](/img/structure/B2397379.png)

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and an imidazo[1,2-a]pyridine ring. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for various biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar functional groups are often synthesized through various methods. For example, 1,2,4-oxadiazoles can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable solvent . The piperidine ring can be formed through various methods including the cyclization of linear amines .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and imidazo[1,2-a]pyridine rings are aromatic, contributing to the stability of the molecule. The piperidine ring is a common structural motif in many natural products and pharmaceuticals .

Chemical Reactions Analysis

The compound, due to its functional groups, could undergo a variety of chemical reactions. For example, the 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions . The piperidine ring can undergo reactions typical of secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the 1,2,4-oxadiazole and imidazo[1,2-a]pyridine rings would likely make the compound relatively stable and resistant to hydrolysis .

Applications De Recherche Scientifique

Chemistry and Kinetics

Research on compounds with similar structural features, such as 1,2,4-oxadiazoles and piperidine derivatives, reveals their significance in photochemical reactions and the formation of novel cyclic compounds. For instance, studies on the photochemistry of certain oxadiazolines have shown the ability to fragment into products that can be further utilized to synthesize cyclic compounds, offering insights into the kinetics of such reactions (Tae et al., 1999).

Synthesis of Luminescent Materials

The synthesis of imidazo[1,5-a]pyridine derivatives, characterized by spectroscopic and crystallographic techniques, showcases the potential for creating luminescent materials with significant Stokes' shifts. These materials have applications in low-cost luminescent devices and coatings, indicating the compound's relevance to materials science (Volpi et al., 2017).

Molecular Interaction Studies

The antagonist properties of certain piperidine- and pyridine-containing compounds have been studied in the context of cannabinoid receptors, suggesting the significance of these structures in developing pharmaceutical agents with specific receptor affinities (Shim et al., 2002).

Antimicrobial and Anticancer Potential

Compounds incorporating pyridine and piperidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. This line of research highlights the potential therapeutic applications of such compounds, including the quest for new anticancer and antimicrobial agents (Katariya et al., 2021).

Novel Synthetic Approaches

Research into the one-pot synthesis of derivatives that include imidazo[1,2-a]pyridines points to innovative methodologies in organic synthesis, enabling the creation of complex heterocyclic compounds efficiently. These synthetic approaches have broad implications for drug discovery and development (Schwerkoske et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-13-18(25-10-3-2-6-16(25)21-13)20(26)24-9-4-5-14(12-24)11-17-22-19(23-27-17)15-7-8-15/h2-3,6,10,14-15H,4-5,7-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKNDBNRCVQBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)

![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)